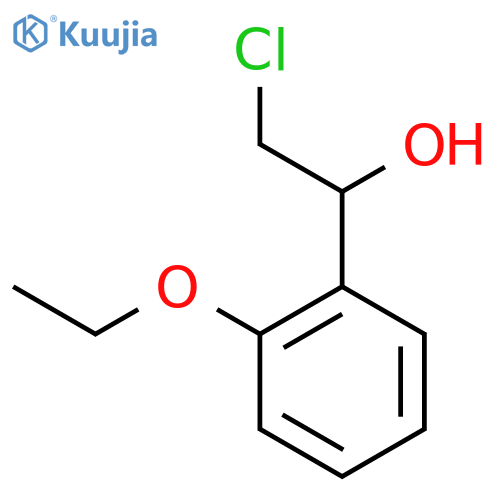

Cas no 1551145-18-6 (2-chloro-1-(2-ethoxyphenyl)ethan-1-ol)

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1-(2-ethoxyphenyl)ethan-1-ol

- 1551145-18-6

- EN300-1984637

- AKOS021321046

-

- インチ: 1S/C10H13ClO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6,9,12H,2,7H2,1H3

- InChIKey: PTUQZKOXHGWGFO-UHFFFAOYSA-N

- ほほえんだ: ClCC(C1C=CC=CC=1OCC)O

計算された属性

- せいみつぶんしりょう: 200.0604073g/mol

- どういたいしつりょう: 200.0604073g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 29.5Ų

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1984637-0.1g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 0.1g |

$364.0 | 2023-09-16 | ||

| Enamine | EN300-1984637-2.5g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 2.5g |

$810.0 | 2023-09-16 | ||

| Enamine | EN300-1984637-1.0g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1984637-10g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 10g |

$1778.0 | 2023-09-16 | ||

| Enamine | EN300-1984637-0.05g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 0.05g |

$348.0 | 2023-09-16 | ||

| Enamine | EN300-1984637-10.0g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1984637-1g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 1g |

$414.0 | 2023-09-16 | ||

| Enamine | EN300-1984637-0.5g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 0.5g |

$397.0 | 2023-09-16 | ||

| Enamine | EN300-1984637-0.25g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 0.25g |

$381.0 | 2023-09-16 | ||

| Enamine | EN300-1984637-5.0g |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol |

1551145-18-6 | 5g |

$3189.0 | 2023-06-02 |

2-chloro-1-(2-ethoxyphenyl)ethan-1-ol 関連文献

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

2-chloro-1-(2-ethoxyphenyl)ethan-1-olに関する追加情報

Introduction to Compound CAS No. 1551145-18-6: 2-Chloro-1-(2-Ethoxyphenyl)Ethan-1-Ol

Compound CAS No. 1551145-18-6, commonly referred to as 2-Chloro-1-(2-Ethoxyphenyl)Ethan-1-Ol, is a versatile organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of chloroalcohols, characterized by the presence of a hydroxyl group (-OH) and a chlorine atom attached to the same carbon atom. The molecule also features a substituted phenyl group, specifically a 2-ethoxyphenyl group, which adds complexity and functionality to its structure.

The molecular formula of 2-Chloro-1-(2-Ethoxyphenyl)Ethan-1-Ol is C9H13ClO2, with a molecular weight of approximately 203.67 g/mol. Its structure consists of a benzene ring substituted with an ethoxy group (-OCH2CH3) at the para position relative to the chloroalcohol moiety. This arrangement imparts unique electronic and steric properties, making it suitable for various chemical reactions and applications.

In recent years, researchers have explored the potential of CAS No. 1551145-18-6 in the field of drug discovery. Studies have shown that this compound exhibits promising pharmacological properties, particularly in anti-inflammatory and antioxidant assays. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit COX-2 enzymes, which are key targets in the development of anti-inflammatory drugs.

The synthesis of 2-Chloro-1-(2-Ethoxyphenyl)Ethan-1-Ol typically involves multi-step organic reactions, including nucleophilic substitution and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

In addition to its pharmaceutical applications, this compound has found utility in the agrochemical industry as an intermediate for herbicides and fungicides. Its ability to undergo various functional group transformations makes it an ideal building block for designing bioactive molecules with tailored properties.

From an environmental standpoint, studies have shown that CAS No. 1551145-18-6 exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is required to assess its long-term ecological impact and biodegradation pathways.

In conclusion, CAS No. 1551145-18-6 (2-Chloro-1-(2-Ethoxyphenyl)Ethan-1-Ol) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in modern chemical research and development.

1551145-18-6 (2-chloro-1-(2-ethoxyphenyl)ethan-1-ol) 関連製品

- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

- 2172059-62-8(N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride)

- 1788557-63-0(4-[4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-1-piperazinyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)

- 1806652-67-4(4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid)

- 70922-39-3(N-[2-(4-pyridinyl)ethyl]-Acetamide)

- 27613-39-4(Benzonitrile,3-formyl-4-methyl-)

- 1189891-05-1(1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))

- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)

- 115464-89-6(2-(3-chlorophenyl)-1H-pyrrole)

- 1276414-27-7(2-(benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)